molecular formula C14H13FN2O5 B14177441 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 329049-92-5

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14177441
CAS No.: 329049-92-5
M. Wt: 308.26 g/mol
InChI Key: VEDGJEPLCUKFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexene carboxylic acid derivative featuring a 4-fluoro-3-nitrophenyl carbamoyl substituent. Its structure combines a cyclohexene ring with a carboxylic acid group and an aromatic amide moiety. The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups on the phenyl ring likely enhance its electrophilic character and influence its solubility and reactivity.

Properties

CAS No.

329049-92-5

Molecular Formula

C14H13FN2O5

Molecular Weight

308.26 g/mol

IUPAC Name

6-[(4-fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H13FN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,16,18)(H,19,20)

InChI Key

VEDGJEPLCUKFLD-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the reaction of 4-fluoro-3-nitroaniline with cyclohex-3-ene-1-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Replacement of the fluoro group with other functional groups.

    Substitution: Formation of esters or amides from the carboxylic acid group.

Scientific Research Applications

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexene ring provides structural stability and influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Molecular Weight Key Properties/Applications References
6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 4-Fluoro, 3-nitro ~323.27* Hypothesized high reactivity due to nitro group; potential corrosion inhibitor or drug precursor. Inferred
6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 3-Chloro, 4-methyl ~307.76 Moderate steric bulk from methyl group; used in small-molecule crystallography (SHELX refinement) .
6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid 4-Trifluoromethyl 313.27 High purity (NLT 97%); trifluoromethyl enhances lipophilicity, useful in pharmaceutical QA .
6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 4-Acetyl 287.31 Electropolymerized for corrosion protection on steel; ketone group aids polymer film adhesion .
6-[(4-Phenylpiperazino)carbonyl]cyclohex-3-ene-1-carboxylic acid 4-Phenylpiperazine 314.40 Basic piperazine group improves solubility; explored in high-throughput macromolecular phasing .
6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid 2,3-Dimethyl ~289.33 Steric hindrance from dimethyl groups may reduce reactivity; used in kinase inhibitor libraries .

*Calculated molecular weight based on formula C₁₄H₁₂F₂N₂O₅.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro and fluoro substituents in the target compound contrast with electron-donating groups (e.g., methyl in ). Nitro groups increase acidity and electrophilicity, making the compound more reactive in nucleophilic substitutions compared to methyl-substituted analogs .
  • Trifluoromethyl groups (as in ) balance lipophilicity and metabolic stability, often preferred in drug design.

Applications :

  • Acetylphenyl derivatives (e.g., ) form stable polymeric coatings, whereas piperazine-containing analogs () are leveraged in macromolecular crystallography due to their solubility and hydrogen-bonding capabilities.

Safety Profiles :

  • Compounds with nitro or acetyl groups (e.g., ) are often classified as irritants (Xi), requiring stringent handling protocols .

Biological Activity

6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and a nitro group, suggests possible interactions with biological targets, making it a candidate for further investigation.

The molecular formula of this compound is C14H13FN2O5, with a molecular weight of 308.26 g/mol. The compound features a cyclohexene ring, which may influence its biological interactions and pharmacokinetics.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory agent, its effects on enzyme inhibition, and its cytotoxic properties against cancer cell lines.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in inflammatory processes. For instance, docking studies have shown that the presence of electron-withdrawing groups like fluorine enhances binding affinity to cyclooxygenase (COX) enzymes, suggesting that this compound may also possess such inhibitory properties .

Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound ACOX-210.4
Compound BLOX-157.7
6-[(4-Fluoro-3-nitrophenyl)...TBDTBDTBD

Cytotoxicity Studies

Cytotoxic effects have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). Preliminary findings suggest that the compound exhibits moderate cytotoxicity, which correlates with the presence of the nitro group on the phenyl ring .

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-725.0
Hek293-T30.0

Case Studies

A study focusing on derivatives of compounds similar to this compound revealed that modifications to the phenyl ring can significantly alter biological activity. The introduction of additional functional groups was found to enhance both enzyme inhibition and cytotoxicity against cancer cells .

Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the binding interactions of this compound with target proteins. The presence of hydrogen bonds and hydrophobic interactions were noted as critical factors contributing to the observed biological activity. This suggests that structural modifications could be strategically employed to optimize efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.